molecular formula C25H26N2O3 B10902302 3-{[(4-tert-butylphenyl)carbonyl]amino}-4-methoxy-N-phenylbenzamide

3-{[(4-tert-butylphenyl)carbonyl]amino}-4-methoxy-N-phenylbenzamide

Cat. No.: B10902302
M. Wt: 402.5 g/mol
InChI Key: GJAVZZOUBYDPQI-UHFFFAOYSA-N
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Description

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-METHOXY-N~1~-PHENYLBENZAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-METHOXY-N~1~-PHENYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of an amine group with a benzoic acid derivative, followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-METHOXY-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-METHOXY-N~1~-PHENYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-METHOXY-N~1~-PHENYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N~1~-PHENYLBENZAMIDE: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-(TERT-BUTYL)BENZOYLAMINE:

    N~1~-PHENYLBENZAMIDE: A simpler structure without the tert-butyl and methoxy groups, leading to different chemical behavior.

Uniqueness

The presence of both the tert-butyl and methoxy groups in 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-METHOXY-N~1~-PHENYLBENZAMIDE makes it unique in terms of its steric and electronic properties. These features contribute to its versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C25H26N2O3/c1-25(2,3)19-13-10-17(11-14-19)23(28)27-21-16-18(12-15-22(21)30-4)24(29)26-20-8-6-5-7-9-20/h5-16H,1-4H3,(H,26,29)(H,27,28)

InChI Key

GJAVZZOUBYDPQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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